molecular formula C24H25N5O2S B242046 N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide

N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide

Katalognummer B242046
Molekulargewicht: 447.6 g/mol
InChI-Schlüssel: DBKILLZRFYRLFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide, also known as EMA-401, is a novel small molecule drug that has been developed for the treatment of chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide, and there is a great need for new and effective treatments. EMA-401 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.

Wirkmechanismus

N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R). The AT2R is a G protein-coupled receptor that is expressed in several tissues, including the nervous system. Activation of the AT2R has been shown to have analgesic effects in preclinical models of chronic pain. N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide selectively blocks the AT2R, thereby reducing pain behaviors and improving functional outcomes.
Biochemical and physiological effects:
N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects in preclinical studies. These include reducing the activation of glial cells, which are involved in the development and maintenance of chronic pain, and reducing the release of pro-inflammatory cytokines, which are involved in the inflammatory response. N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide has also been shown to improve nerve conduction velocity, which is often impaired in chronic pain conditions.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide is its selectivity for the AT2R, which reduces the risk of off-target effects. N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide has also been shown to have a favorable safety profile in preclinical studies. However, one limitation of N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide is its complex synthesis method, which may limit its availability for laboratory experiments.

Zukünftige Richtungen

There are several future directions for the development of N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide. One potential direction is the optimization of the synthesis method to improve the yield and scalability of the process. Another direction is the evaluation of N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide in clinical trials for the treatment of chronic pain. Further studies are also needed to better understand the biochemical and physiological effects of N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide and its potential for combination therapy with other analgesic drugs.
In conclusion, N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide is a novel small molecule drug that has shown promising results in preclinical studies for the treatment of chronic pain. Its selective antagonism of the AT2R and favorable safety profile make it a promising candidate for further development. However, further studies are needed to fully understand its mechanisms of action and potential for clinical use.

Synthesemethoden

N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the synthesis of the benzimidazole core, which is then functionalized with a sulfanyl methyl group and an ethyl group. The final step involves the addition of a phenoxyacetamide group to the benzimidazole core. The synthesis of N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide is a complex process that requires specialized equipment and expertise.

Wissenschaftliche Forschungsanwendungen

N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide has been extensively studied in preclinical models of chronic pain, including animal models of neuropathic pain and inflammatory pain. These studies have demonstrated that N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide is effective in reducing pain behaviors and improving functional outcomes. N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Eigenschaften

Produktname

N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide

Molekularformel

C24H25N5O2S

Molekulargewicht

447.6 g/mol

IUPAC-Name

N-[1-ethyl-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]benzimidazol-5-yl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C24H25N5O2S/c1-4-29-21-9-8-18(27-23(30)14-31-19-7-5-6-16(2)12-19)13-20(21)28-22(29)15-32-24-25-11-10-17(3)26-24/h5-13H,4,14-15H2,1-3H3,(H,27,30)

InChI-Schlüssel

DBKILLZRFYRLFR-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC(=C3)C)N=C1CSC4=NC=CC(=N4)C

Kanonische SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC(=C3)C)N=C1CSC4=NC=CC(=N4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.